molecular formula C17H12ClFN2O2S2 B5918411 2-chloro-N-(4-fluorophenyl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide

2-chloro-N-(4-fluorophenyl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide

Cat. No.: B5918411
M. Wt: 394.9 g/mol
InChI Key: QQKVCZMZETXVGV-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide is a complex organic compound that features a combination of chloro, fluorophenyl, thiophenyl, and sulfonyl groups

Preparation Methods

The synthesis of 2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide typically involves multiple steps. One common method involves the reaction of N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine as an acid-binding agent . This reaction is carried out under mild conditions to ensure high yield and purity. The process can be adapted for industrial production by optimizing reaction conditions and using scalable equipment .

Chemical Reactions Analysis

2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluorophenyl groups make it susceptible to nucleophilic substitution reactions.

Scientific Research Applications

2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2S2/c18-15-5-2-1-4-14(15)17(20-13-9-7-12(19)8-10-13)21-25(22,23)16-6-3-11-24-16/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKVCZMZETXVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NS(=O)(=O)C2=CC=CS2)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N\S(=O)(=O)C2=CC=CS2)/NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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